molecular formula C23H17Cl2N5 B2631417 3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 957003-27-9

3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

カタログ番号 B2631417
CAS番号: 957003-27-9
分子量: 434.32
InChIキー: XDXQMYAWDLPZGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been analyzed using various techniques such as X-ray crystallography and 1H NMR .


Chemical Reactions Analysis

Pyrazole-bearing compounds have been used in various chemical reactions. For example, they have been used in the ring-opening polymerization of rac-lactide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been analyzed using techniques such as IR, 1H NMR, and HRMS .

科学的研究の応用

  • Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of pyrazole derivatives related to your compound of interest. These compounds demonstrated significant in vitro antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin Hafez, El-Gazzar, & Al-Hussain, 2016.

  • Polysubstituted Pyridopyrimidines Synthesis : Kolesnyk et al. (2020) discussed the synthesis of polysubstituted pyridopyrimidines, a category that includes your compound. These pyridopyrimidines, derived from reactions involving 3,4,4-trichloro-1,1-bis(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobuta-1,3-diene, demonstrated specific features in heterocyclizations Kolesnyk et al., 2020.

  • X-ray Diffraction Studies : Quiroga et al. (1999) conducted X-ray diffraction studies on 3,4-bis(4-chlorophenyl)-5-cyano-6-phenyl-1H-pyrazolo[3,4-b]pyridine, closely related to your compound. The study revealed insights into the crystal structures and tautomeric structures of similar compounds Quiroga et al., 1999.

  • Anticancer Activity of Pyrazole Derivatives : Ghorab, El-Gazzar, and Alsaid (2014) synthesized pyrazolone derivatives, including those structurally related to your compound, and evaluated their anticancer activities. Some of these compounds demonstrated significant activity against human tumor breast cancer cell lines Ghorab, El-Gazzar, & Alsaid, 2014.

  • Novel Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, a category encompassing your compound. This method involved a three-component reaction using triazine diphosphonium hydrogen sulfate ionic liquid as a catalyst Rahmani et al., 2018.

作用機序

The mechanism of action of pyrazole derivatives has been studied in the context of their antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a pyrazole derivative .

特性

IUPAC Name

3,7-bis(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5/c1-14-11-15(2)29(28-14)21-13-26-23-20(16-3-7-18(24)8-4-16)12-27-30(23)22(21)17-5-9-19(25)10-6-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQMYAWDLPZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。